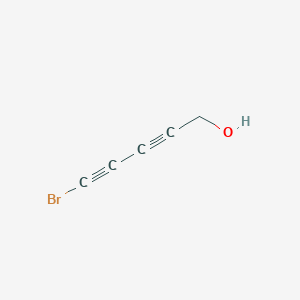
5-Bromopenta-2,4-diyn-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromopenta-2,4-diyn-1-OL: is an organic compound with the molecular formula C₅H₃BrO It is characterized by the presence of a bromine atom attached to a pentadiyne structure, which includes two triple bonds and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopenta-2,4-diyn-1-OL typically involves the bromination of 2,4-pentadiyn-1-ol. The process can be summarized as follows:
Starting Material: 2,4-pentadiyn-1-ol.
Bromination: The reaction is carried out using bromine (Br₂) in an appropriate solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the bromination is complete.
Purification: The product is purified by standard techniques such as distillation or recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromopenta-2,4-diyn-1-OL can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The triple bonds can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium amide, thiols) in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products:
Substitution: Formation of substituted pentadiynes.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromopenta-2,4-diyn-1-OL is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Its unique structure allows for the formation of various derivatives through substitution and addition reactions.
Biology and Medicine: Research has explored the potential biological activities of derivatives of this compound. These compounds have been investigated for their antiproliferative and cytotoxic activities against cancer cell lines .
Industry: In the industrial sector, this compound and its derivatives are used in the synthesis of advanced materials, including polymers and electronic materials. Their unique electronic properties make them suitable for applications in organic electronics and photonics.
Mecanismo De Acción
The mechanism of action of 5-Bromopenta-2,4-diyn-1-OL and its derivatives involves interactions with cellular targets, leading to various biological effects. For example, in cancer research, these compounds may inhibit cell proliferation by interfering with cellular signaling pathways and inducing apoptosis. The exact molecular targets and pathways can vary depending on the specific derivative and its structural features .
Comparación Con Compuestos Similares
2,4-Pentadiyn-1-ol: The parent compound without the bromine atom.
5-Chloropenta-2,4-diyn-1-OL: A similar compound with a chlorine atom instead of bromine.
5-Iodopenta-2,4-diyn-1-OL: A similar compound with an iodine atom instead of bromine.
Comparison:
Reactivity: The presence of the bromine atom in 5-Bromopenta-2,4-diyn-1-OL makes it more reactive in substitution reactions compared to its non-halogenated counterpart.
Biological Activity: The bromine atom can enhance the biological activity of the compound, making it more potent in certain applications such as anticancer research.
Industrial Applications: The unique electronic properties of this compound make it more suitable for applications in organic electronics compared to its chlorine or iodine analogs.
Propiedades
Número CAS |
54542-21-1 |
|---|---|
Fórmula molecular |
C5H3BrO |
Peso molecular |
158.98 g/mol |
Nombre IUPAC |
5-bromopenta-2,4-diyn-1-ol |
InChI |
InChI=1S/C5H3BrO/c6-4-2-1-3-5-7/h7H,5H2 |
Clave InChI |
LZHCTBDXBJFQEY-UHFFFAOYSA-N |
SMILES canónico |
C(C#CC#CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Methylenedi(4,1-phenylene)]dipyrrolidine](/img/structure/B14646029.png)
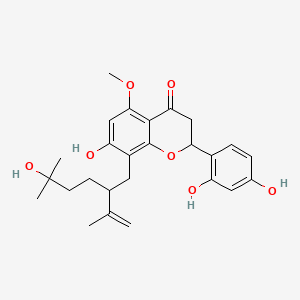
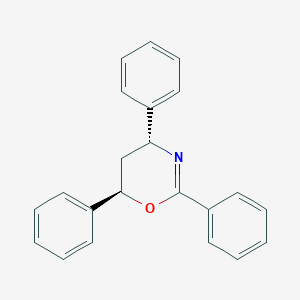
![1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14646040.png)
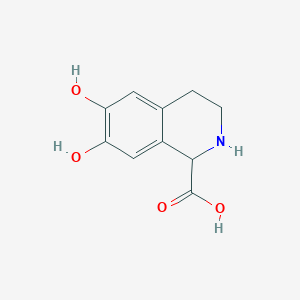
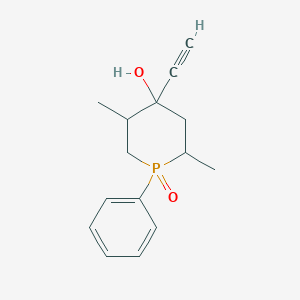
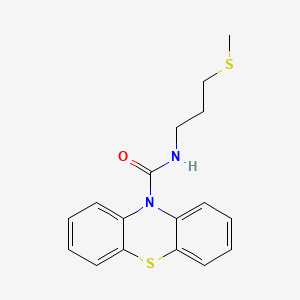

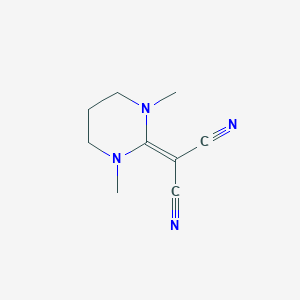

![1,1'-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene](/img/structure/B14646086.png)
![Benzaldehyde, 2-[(triphenylphosphoranylidene)amino]-](/img/structure/B14646093.png)
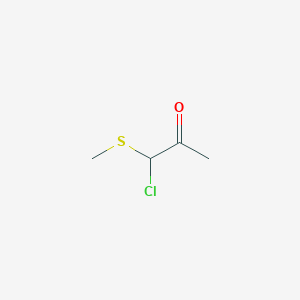
![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-, disodium salt](/img/structure/B14646104.png)
